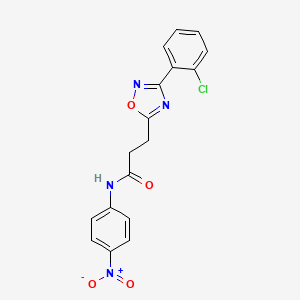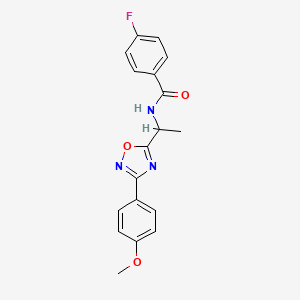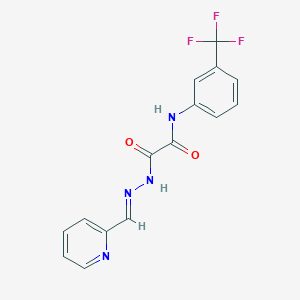
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infection. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the inhibition of cancer cell growth. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Furthermore, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation and migration, the reduction of oxidative stress and inflammation, and the modulation of immune response. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has several advantages for lab experiments, including its high purity, good solubility, and low toxicity. However, this compound has some limitations, including its limited stability in certain solvents and its low water solubility, which may affect its bioavailability.
Future Directions
There are several future directions for the research and development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide, including the optimization of its synthesis method, the evaluation of its therapeutic potential in animal models and clinical trials, the investigation of its interactions with other drugs and biomolecules, and the exploration of its potential applications in other fields, such as materials science and environmental remediation. Furthermore, the development of this compound analogs and derivatives may lead to the discovery of more potent and selective therapeutic agents.
Synthesis Methods
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide can be synthesized using various methods, including the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with o-toluidine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with o-toluidine in the presence of p-toluenesulfonic acid and acetic anhydride. The yield and purity of this compound can be improved by using different solvents and reaction conditions.
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, this compound has exhibited potent anti-microbial activity against various bacteria and fungi.
Properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-15-6-3-4-7-20(15)25(23(27)21-8-5-11-29-21)14-17-12-16-13-18(28-2)9-10-19(16)24-22(17)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLJISCBTZIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
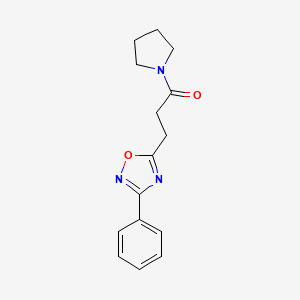
![3-methyl-6-(4-methylpiperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7692057.png)

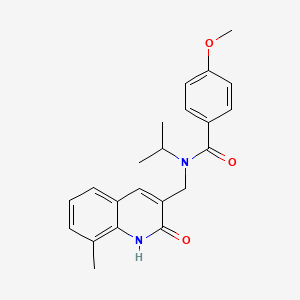

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)
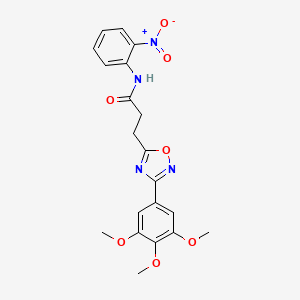
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)
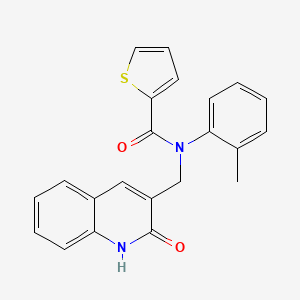
![2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7692113.png)
